molecular formula C13H14O3 B1426979 Methyl 3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 865234-02-2

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Cat. No. B1426979
M. Wt: 218.25 g/mol
InChI Key: BENPHURJTUUUSX-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a chemical compound with the CAS Number: 865234-02-2 . It has a molecular weight of 218.25 and its molecular formula is C13H14O3 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of “Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” involves the reaction of the acid with potassium bicarbonate in acetone, followed by the addition of methyl iodide . The reaction is stirred at 40°C overnight, and then insolubles are removed by filtration and rinsed with acetone . The filtrate is concentrated to an oil which is purified on silica gel using 2.5% methanol in dichloromethane as eluent .


Molecular Structure Analysis

The InChI Code for “Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 . The InChI key is BENPHURJTUUUSX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.49 . Its water solubility is 0.526 mg/ml .

Scientific Research Applications

Environmental Applications

A study by Ali, Rachman, & Saleh (2017) explored a resin with hydrophilic aminomethylphosphonate and hydrophobic pendants for environmental management. This resin showed efficacy in removing toxic metal ions and dyes from industrial wastewater, indicating potential applications in water technology and environmental cleanup.

Chemical Synthesis and Process Improvement

Research by Huo Xiao-jian (2010) focused on improving the yield of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant and raw material for other antioxidants. The study achieved a higher yield using KOH as a catalyst, contributing to more efficient production processes in chemical manufacturing.

Antimicrobial Activity

The antimicrobial properties of methyl 3-(4-hydroxyphenyl)hex-4-ynoate derivatives were investigated by Mukovoz et al. (2017). These compounds showed promise in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against various pathogens.

Antioxidant Properties

Research on the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to methyl 3-(4-hydroxyphenyl)hex-4-ynoate, was conducted by Stanchev et al. (2009). Their findings indicated that these compounds could serve as effective antioxidants, relevant in the context of preventing oxidative stress-related damage in biological systems.

Pharmaceutical Applications

A patent evaluation by Norman (2014) on the phosphatidylinositol 3-kinase-δ inhibitor, structurally related to methyl 3-(4-hydroxyphenyl)hex-4-ynoate, showed potential in treating respiratory diseases. This suggests the relevance of similar compounds in developing new pharmaceuticals.

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com

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